(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate
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Overview
Description
(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a derivative of amino acids and is often employed as a protecting group for amines due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts.
Reduction: Trifluoroacetic acid, hydrochloric acid, and methanol are frequently used.
Substitution: Reagents like di-tert-butyl dicarbonate and bases such as sodium hydroxide are used for Boc protection.
Major Products
The major products formed from these reactions include deprotected amino acids, amines, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate primarily involves the protection and deprotection of amino groups. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used similarly in peptide synthesis.
Fmoc-protected amino acids: Another class of protecting groups used in peptide synthesis, offering different stability and removal conditions compared to Boc.
Uniqueness
(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate is unique due to its specific structure, which combines the Boc protecting group with a nitro-substituted pentanoate backbone. This combination provides distinct reactivity and stability characteristics, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C14H26N2O6 |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitropentanoate |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(17)10(8-7-9-16(19)20)15-12(18)22-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18) |
InChI Key |
GTZPWXOLLLSOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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